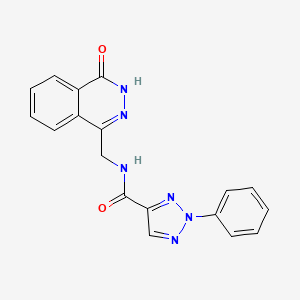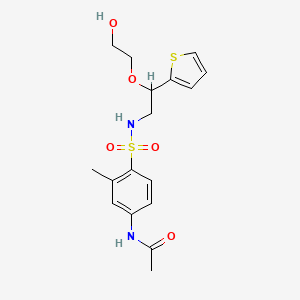
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a triazole ring, making it an interesting subject for research in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the phthalazinone intermediate, which is then coupled with a triazole derivative under specific reaction conditions. The process often requires the use of solvents like tetrahydrofuran and reagents such as triethylamine and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in material science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate: This compound shares a similar phthalazinone structure but differs in its functional groups.
(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another related compound with a phthalazinone core, used in different chemical contexts.
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a phthalazinone moiety with a triazole ring.
Propiedades
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17-14-9-5-4-8-13(14)15(21-22-17)10-19-18(26)16-11-20-24(23-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWBRSLYUPZGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
![methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate](/img/structure/B2660741.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)

![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)
sulfamoyl}benzamide](/img/structure/B2660748.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-2-carboxamide](/img/structure/B2660753.png)

![2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2660760.png)
